
5-Bromoquinoline-8-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 5-Bromoquinoline-8-sulfonyl chloride is C9H5BrClNO2S . The InChI code is 1S/C9H5BrClNO2S/c10-7-3-4-8 (15 (11,13)14)9-6 (7)2-1-5-12-9/h1-5H .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromoquinoline-8-sulfonyl chloride is 306.57 g/mol . It has a melting point of 127-128 °C . The predicted boiling point is 384.4±27.0 °C .Applications De Recherche Scientifique
Chemoselective Synthesis and Antimicrobial Evaluation
Krishna (2018) reported the chemoselective synthesis of 5-amino-7-bromoquinolin-8-ol sulfonate derivatives from 8-hydroxyquinoline, which were then tested for in vitro antimicrobial activities. This study found that specific derivatives displayed potent antibacterial and antifungal activities, highlighting the compound's role in developing new antimicrobial agents Krishna, 2018.
Copper-Catalyzed CH Sulfonylation
Li et al. (2016) developed a copper-catalyzed CH sulfonylation method for 8-aminoquinoline scaffolds, showing a broad substrate scope and producing sulfone derivatives efficiently. This method provides a new pathway for synthesizing fluorinated PET radioligands of serotoninergic receptors, demonstrating the compound's utility in medicinal chemistry Li et al., 2016.
Selective Remote CH Sulfonylation
Liang et al. (2015) described a copper-catalyzed direct CH bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, indicating the reaction's selectivity at the C5-H position of quinoline rings. This process is notable for its tolerance of a wide spectrum of functional groups, further proving the versatility of 5-Bromoquinoline-8-sulfonyl chloride in synthesizing functionalized compounds Liang et al., 2015.
Site-Selective Oxidative CH Sulfonylation
Wang et al. (2017) developed a site-selective oxidative CH sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides, demonstrating the method's efficiency in synthesizing C5-sulfonylated quinolines. This metal-free process under mild conditions highlights the chemical's application in creating sulfone compounds with good functional group compatibility Wang et al., 2017.
Synthesis of Hexahydroquinolines
Khazaei et al. (2013) utilized sulfonic acid functionalized pyridinium chloride as a catalyst for synthesizing hexahydroquinolines, demonstrating the chemical's role in facilitating multi-component condensation reactions under solvent-free conditions. This research presents a homogeneous and reusable catalyst approach for preparing hexahydroquinolines, emphasizing the compound's utility in organic synthesis Khazaei et al., 2013.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromoquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFIFGVQHKLMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17133-25-4 |
Source


|
| Record name | 5-bromoquinoline-8-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

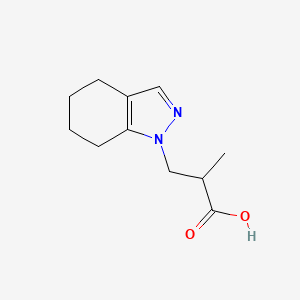
![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)
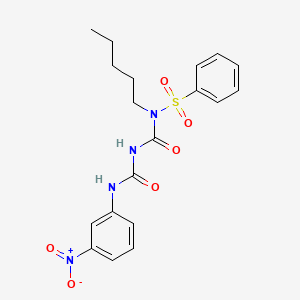
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2799950.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)
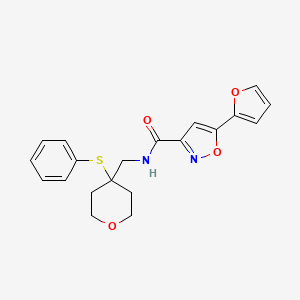
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)
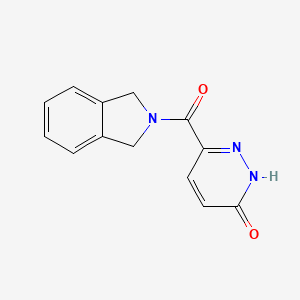

![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)
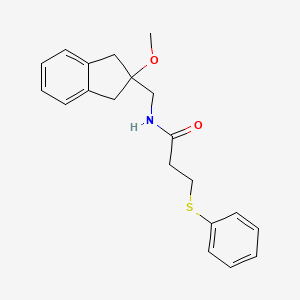
![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799960.png)